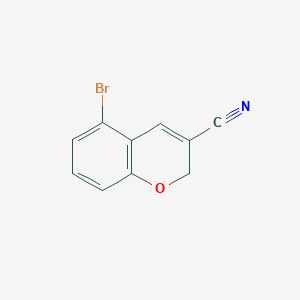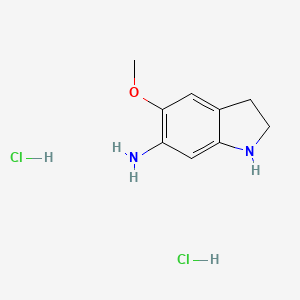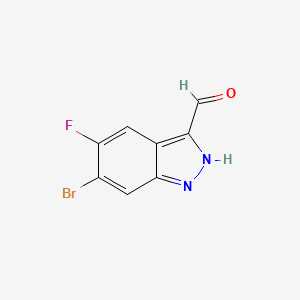
2-Methoxy-5-(1-methylpiperidin-3-yl)pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-(1-methylpiperidin-3-yl)pyridine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry, as they are present in more than twenty classes of pharmaceuticals
Vorbereitungsmethoden
The synthesis of 2-Methoxy-5-(1-methylpiperidin-3-yl)pyridine hydrochloride involves several steps. One common synthetic route includes the reaction of 2-methoxypyridine with 1-methylpiperidine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. After the reaction, the product is purified using techniques such as silica gel chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Methoxy-5-(1-methylpiperidin-3-yl)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine derivative with a hydroxyl group, while reduction may produce a more saturated compound .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-(1-methylpiperidin-3-yl)pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-(1-methylpiperidin-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets. It may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-5-(1-methylpiperidin-3-yl)pyridine hydrochloride can be compared with other piperidine derivatives, such as:
2-Methoxy-3-(1-methylpiperidin-2-yl)pyridine: Similar in structure but with different substitution patterns, leading to different chemical and biological properties.
3-(1-Methylpiperidin-2-yl)pyridine: Another related compound with variations in the position of the piperidine ring.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting properties.
Eigenschaften
CAS-Nummer |
882864-94-0 |
|---|---|
Molekularformel |
C12H19ClN2O |
Molekulargewicht |
242.74 g/mol |
IUPAC-Name |
2-methoxy-5-(1-methylpiperidin-3-yl)pyridine;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c1-14-7-3-4-11(9-14)10-5-6-12(15-2)13-8-10;/h5-6,8,11H,3-4,7,9H2,1-2H3;1H |
InChI-Schlüssel |
ZUWRGJWEYRRQRM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC(C1)C2=CN=C(C=C2)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-6-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B11871935.png)
![7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11871939.png)




![5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-amine](/img/structure/B11871958.png)







